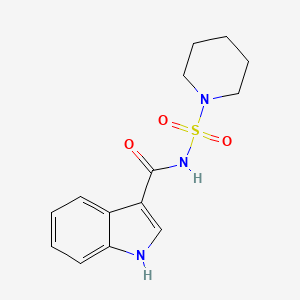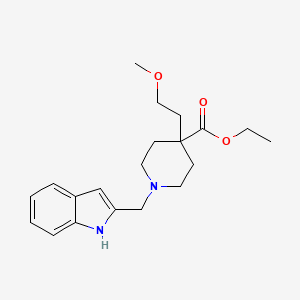
N-(1-piperidinylsulfonyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSIC is a chemical compound with the molecular formula C15H19N3O3S. It was first synthesized in 2010 by researchers at the University of California, San Francisco. PSIC has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Mécanisme D'action
PSIC exerts its effects by inhibiting the activity of a protein called Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3, PSIC can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PSIC has been shown to have a range of biochemical and physiological effects. In cancer cells, PSIC inhibits cell growth and induces apoptosis (programmed cell death). In neurology, PSIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PSIC for lab experiments is its specificity for GSK-3 inhibition. This allows researchers to study the effects of GSK-3 inhibition without the confounding effects of other cellular processes. However, PSIC has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on PSIC. One area of research is the development of PSIC analogs with improved solubility and potency. Another area of research is the investigation of PSIC's effects on other cellular processes beyond GSK-3 inhibition. Additionally, PSIC's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation, warrant further investigation.
Méthodes De Synthèse
The synthesis of PSIC involves several steps, starting with the reaction of 2-nitrobenzaldehyde with piperidine to form a nitroalkene intermediate. The nitroalkene intermediate is then reduced to a piperidine amine, which is subsequently reacted with 1H-indole-3-carboxylic acid to form PSIC. The synthesis method for PSIC is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
PSIC has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, PSIC has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. PSIC has also been found to have potential therapeutic applications in neurology, where it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, PSIC has been found to have anti-inflammatory effects and to modulate the immune response.
Propriétés
IUPAC Name |
N-piperidin-1-ylsulfonyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(12-10-15-13-7-3-2-6-11(12)13)16-21(19,20)17-8-4-1-5-9-17/h2-3,6-7,10,15H,1,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENAYXSQAWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)